molecular formula C13H20ClNO B1419739 4-(2-Phenoxyethyl)piperidine hydrochloride CAS No. 252918-95-9

4-(2-Phenoxyethyl)piperidine hydrochloride

Cat. No. B1419739
M. Wt: 241.76 g/mol
InChI Key: CJTIVLBJBFTOGM-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its numerous potential applications in fields such as medicine, agriculture, and materials science. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(2-Phenoxyethyl)piperidine hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .


Molecular Structure Analysis

The molecular structure of 4-(2-Phenoxyethyl)piperidine hydrochloride is represented by the linear formula C13H19lNO•HCl . The molecular weight of this compound is 241.76 .


Physical And Chemical Properties Analysis

The physical form of 4-(2-Phenoxyethyl)piperidine hydrochloride is a powder . The molecular weight of this compound is 241.76 , and its molecular formula is C13H19lNO•HCl .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • 4-Piperidinecarboxylic acid hydrochloride, structurally related to 4-(2-Phenoxyethyl)piperidine hydrochloride, was characterized using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting its orthorhombic crystal structure and hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Structural Characterization

  • N-Phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, a compound closely related to 4-(2-Phenoxyethyl)piperidine hydrochloride, was synthesized and its structure characterized by X-ray diffraction, indicating potential bioactivity against leukemia (Wang et al., 2009).

Stereoselective Synthesis Applications

  • The study of 2-(2-mesyloxyethyl)azetidines, related to 4-(2-Phenoxyethyl)piperidine hydrochloride, revealed their utility in stereoselective synthesis of piperidine derivatives, important in medicinal chemistry (Mollet et al., 2011).

Synthesis of Piperidine Derivatives

  • 4-Chloropiperidine hydrochloride synthesis, using piperidin-4-one hydrochloride, demonstrates a method relevant to producing derivatives of 4-(2-Phenoxyethyl)piperidine hydrochloride (Zhang, 2010).

Pharmacological Activity Studies

  • The pharmacological activity of 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides, related in structure to 4-(2-Phenoxyethyl)piperidine hydrochloride, was investigated, revealing notable cholinoblocking activities (Gasparyan et al., 2009).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidine and its derivatives, including 4-(2-Phenoxyethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-phenoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTIVLBJBFTOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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